molecular formula C9H17O12P B1261481 2-O-(6-Phospho-alpha-mannosyl)-D-glycerate

2-O-(6-Phospho-alpha-mannosyl)-D-glycerate

Cat. No. B1261481
M. Wt: 348.2 g/mol
InChI Key: BOLXAGHGKNGVBE-MTXRGOKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-(6-phosphono-alpha-D-mannosyl)-D-glyceric acid is a carbohydrate acid which is the 2-(6-phosphono-alpha-D-mannoside) of D-glyceric acid. It is a monocarboxylic acid and a carbohydrate acid derivative. It derives from a 2-(alpha-D-mannosyl)-D-glyceric acid. It is a conjugate acid of a 2-O-(6-phospho-alpha-D-mannosyl)-D-glycerate.

Scientific Research Applications

Synthesis and Isotopic Enrichment

The compound 2-O-(6-Phospho-alpha-mannosyl)-D-glycerate (2-O-α-d-mannosyl-d-glycerate) has been synthesized from labeled mannose by genetically engineered Escherichia coli. This process is significant as it allows for the synthesis of the compound without loss of specific isotopic enrichment, which is crucial for precise scientific applications. The synthesis involves the use of a strain of E. coli with specific gene deletions and the incorporation of two plasmids to facilitate the formation of GDP-mannose and 2-O-α-d-mannosyl-d-glycerate. This method yields the final product in a rate exceeding 50% of the initial quantity of labeled mannose, showcasing an efficient pathway for producing this compound in a laboratory setting (Sampaio, Santos, & Boos, 2003).

Biological Functions and Applications

  • Osmolyte and Carbon Source in Microorganisms : 2-O-α-Mannosyl-d-glycerate (MG) serves as an osmolyte in various prokaryotes, particularly in hyperthermophilic environments. It's also noted for its role as a sole carbon source in certain strains of Escherichia coli. The uptake and metabolism of MG in these organisms are intricately regulated by a system of genes and proteins, highlighting its critical role in microbial physiology and potential applications in biotechnology (Sampaio et al., 2004).

  • Glycosylation of Proteins : The compound plays a role in the glycosylation of α-dystroglycan (α-DG), which is essential in cellular interactions with the extracellular matrix. Disruptions in this glycosylation process are linked to various disorders, indicating the compound's importance in understanding and potentially treating these conditions (Mo et al., 2011).

  • Compatible Solutes and Stress Response : Glycosides like 2-O-α-D-mannosyl D-glycerate are recognized as compatible solutes, playing a significant role in the cellular response to environmental stresses such as high salt concentrations, extreme temperatures, and nutrient limitations. These compounds are prevalent among bacteria and archaea, suggesting their potential in industrial and pharmaceutical applications due to their stabilizing effects on proteins and other macromolecules (Luley-Goedl & Nidetzky, 2011).

Enzymatic Studies and Industrial Applications

  • Glycosyltransferases and Catalysis : Mannosyl-3-phosphoglycerate synthase, an enzyme involved in synthesizing mannosylglycerate, has been structurally analyzed, revealing insights into its catalytic mechanism and potential applications in biotechnology. The presence of a second catalytic metal ion in the enzyme's structure and the identification of a catalytic nucleophile emphasize the complexity and sophistication of these biological catalysts (Gonçalves et al., 2010).

  • Design of Enzyme Stabilizers : Inspired by the structures of glycosides like mannosylglycerate, new molecules have been synthesized and assessed for their effectiveness in stabilizing enzymes against heat-induced denaturation and inactivation. This research not only advances our understanding of enzyme stabilization mechanisms but also holds potential for industrial applications where enzyme stability is critical (Faria et al., 2008).

properties

Product Name

2-O-(6-Phospho-alpha-mannosyl)-D-glycerate

Molecular Formula

C9H17O12P

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C9H17O12P/c10-1-3(8(14)15)20-9-7(13)6(12)5(11)4(21-9)2-19-22(16,17)18/h3-7,9-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,4-,5-,6+,7+,9+/m1/s1

InChI Key

BOLXAGHGKNGVBE-MTXRGOKVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate
Reactant of Route 2
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate
Reactant of Route 3
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate
Reactant of Route 4
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate
Reactant of Route 5
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate
Reactant of Route 6
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate

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